Iopamidol-d3

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Iopamidol-d3 is a deuterium-labeled nonionic radiocontrast medium . It’s used in radiology to improve the quality of images . The molecular formula of Iopamidol-d3 is C17H19D3I3N3O8, and it has a molecular weight of 780.10 .

Synthesis Analysis

The synthesis of Iopamidol involves the use of large amounts of thionyl chloride every year. To eliminate this noxious reagent, two new synthetic processes have been developed . A commercial scale synthesis of ultra-pure Iopamidol has been achieved using a simple protocol employing a total of 9 steps and easily isolatable intermediates .

Molecular Structure Analysis

Three crystal forms of Iopamidol, an iodinated contrast media used in radiology, have been elucidated: an anhydrous, a monohydrate, and a pentahydrate form . The anhydrous and monohydrate forms contain Iopamidol with a “syn” conformation of the two symmetric sidearms, while an “anti” conformation was found in the pentahydrate .

Physical And Chemical Properties Analysis

Iopamidol-d3 has been investigated for its thermal properties. The DSC curve of W0 (anhydrous form) revealed only a reversible solid–solid transition at around 180 °C before melting, with subsequent degradation above 300 °C .

属性

CAS 编号 |

1217831-76-9 |

|---|---|

产品名称 |

Iopamidol-d3 |

分子式 |

C17H22I3N3O8 |

分子量 |

780.108 |

IUPAC 名称 |

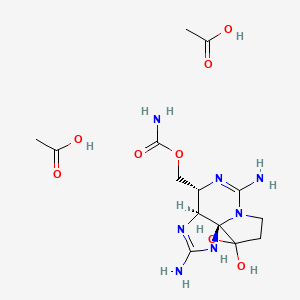

1-N,3-N-bis(1,3-dihydroxypropan-2-yl)-2,4,6-triiodo-5-[[(2S)-3,3,3-trideuterio-2-hydroxypropanoyl]amino]benzene-1,3-dicarboxamide |

InChI |

InChI=1S/C17H22I3N3O8/c1-6(28)15(29)23-14-12(19)9(16(30)21-7(2-24)3-25)11(18)10(13(14)20)17(31)22-8(4-26)5-27/h6-8,24-28H,2-5H2,1H3,(H,21,30)(H,22,31)(H,23,29)/t6-/m0/s1/i1D3 |

InChI 键 |

XQZXYNRDCRIARQ-FYFSCIFKSA-N |

SMILES |

CC(C(=O)NC1=C(C(=C(C(=C1I)C(=O)NC(CO)CO)I)C(=O)NC(CO)CO)I)O |

同义词 |

N,N’-Bis[2-hydroxy-1-(hydroxymethyl)ethyl]-5-[[(2S)-2-hydroxy-1-oxopropyl-d3]amino]-2,4,6-triiodo-1,3-benzenedicarboxamide; Iomapidol-d3; B-15000-d3; SQ-13396-d3; Iopamiro-d3; Iopamiron-d3; Isovue-d3; Jopamiro-d3; Niopam-d3; Solutrast-d3; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Amino-5-oxohexahydro-5H-[1,3]thiazolo[3,2-a]pyridine-3-carboxylic acid](/img/structure/B564334.png)